molecular formula C20H14N6O B241611 (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one

(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one

Número de catálogo B241611
Peso molecular: 354.4 g/mol
Clave InChI: NIWKVBQXDAHVBU-RVDMUPIBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound is currently under clinical investigation as a potential therapeutic agent for the treatment of hematological malignancies and solid tumors.

Mecanismo De Acción

(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one acts as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one has been shown to have potent anti-cancer activity in preclinical models, with minimal toxicity to normal cells. The compound has also been shown to inhibit the growth and metastasis of cancer cells in vivo, suggesting that it may have therapeutic potential for the treatment of various types of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, the compound may have limitations in terms of its pharmacokinetic properties, such as bioavailability and half-life, which may affect its efficacy in vivo.

Direcciones Futuras

There are several potential future directions for the development of (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one as a therapeutic agent for the treatment of cancer. These include the optimization of the compound's pharmacokinetic properties, the investigation of its efficacy in combination with other anti-cancer agents, and the identification of biomarkers that can be used to predict patient response to therapy. Additionally, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one in cancer patients.

Métodos De Síntesis

The synthesis of (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one involves several steps, including the reaction of 2-naphthoyl chloride with hydrazine hydrate to form 2-hydrazinyl-1-naphthalenone. The resulting compound is then reacted with 3-amino-5H-[1,2,4]triazino[5,6-b]indole to form the final product, (1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one.

Aplicaciones Científicas De Investigación

(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and survival of cancer cells by targeting key signaling pathways involved in cancer progression.

Propiedades

Nombre del producto

(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one

Fórmula molecular

C20H14N6O

Peso molecular

354.4 g/mol

Nombre IUPAC

(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one

InChI

InChI=1S/C20H14N6O/c27-17-10-9-12-5-1-2-6-13(12)15(17)11-21-25-20-23-19-18(24-26-20)14-7-3-4-8-16(14)22-19/h1-11,21H,(H2,22,23,25,26)/b15-11+

Clave InChI

NIWKVBQXDAHVBU-RVDMUPIBSA-N

SMILES isomérico

C1=CC=C\2C(=C1)C=CC(=O)/C2=C/NNC3=NC4=C(C5=CC=CC=C5N4)N=N3

SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=CNNC3=NC4=C(C5=CC=CC=C5N4)N=N3

SMILES canónico

C1=CC=C2C(=C1)C=CC(=O)C2=CNNC3=NC4=C(C5=CC=CC=C5N4)N=N3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.